molecular formula C8H7F3N2O3 B127666 Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 154934-97-1

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B127666
CAS RN: 154934-97-1
M. Wt: 236.15 g/mol
InChI Key: NDYMZBLTCALOTK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, also known as EFMC, is a synthetic compound that has become increasingly popular in scientific research. It is a versatile compound that can be used in a variety of experiments and applications, such as drug development, biochemistry, and pharmacology. In

Scientific Research Applications

Inhibitor of Gene Expression

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs have been synthesized and evaluated for their ability to inhibit AP-1 and NF-κB mediated gene expression. These compounds, specifically designed as inhibitors, have shown potential in regulating transcriptional activation in Jurkat T cells. This application is critical for controlling inflammatory responses and cancer progression, highlighting the compound's relevance in medical research and drug development (Palanki et al., 2002).

Antioxidant Agents

A series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antioxidant activities. These compounds demonstrated promising antioxidant properties, as assessed by DPPH assay and hydroxy radical-induced DNA strand scission assay, suggesting their potential use in combating oxidative stress-related diseases (Asha et al., 2009).

Synthesis of Novel Heterocycles

This compound serves as a precursor in the microwave-mediated, regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This synthetic approach not only illustrates the versatility of the compound in heterocyclic chemistry but also contributes to the development of novel compounds with potential biological activities (Eynde et al., 2001).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

While specific future directions for Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate are not available, research into pyrimidine and its derivatives continues due to their antiviral, anticancer, antioxidant, and antimicrobial activity . These compounds have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Biochemical Analysis

Biochemical Properties

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate certain signaling pathways that lead to increased expression of genes involved in cell proliferation and differentiation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to the observed biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism, influencing the flux of metabolites through these pathways. This interaction can lead to changes in metabolite levels and affect overall metabolic homeostasis . Additionally, the compound may be metabolized by specific enzymes, resulting in the formation of various metabolites that can have distinct biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The distribution pattern of the compound can influence its overall efficacy and toxicity, as different tissues may exhibit varying levels of sensitivity to its effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in other organelles, such as mitochondria, can affect cellular metabolism and energy production .

properties

IUPAC Name

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMZBLTCALOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371873
Record name Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154934-97-1
Record name Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154934-97-1
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